3-(4-Bromophenyl)-2-methylprop-2-enal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBCQLCYZIHPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10780886 | |
| Record name | 3-(4-Bromophenyl)-2-methylprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10780886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23632-41-9 | |
| Record name | 3-(4-Bromophenyl)-2-methylprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10780886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 3 4 Bromophenyl 2 Methylprop 2 Enal
Classical Retrosynthetic Approaches to α,β-Unsaturated Aldehydes Incorporating Aryl Substituents
Retrosynthetic analysis of α,β-unsaturated aldehydes, such as 3-(4-bromophenyl)-2-methylprop-2-enal, points toward two principal disconnection strategies: breaking the carbon-carbon bond formed during a condensation reaction or targeting the aldehyde functionality via the oxidation of a precursor alcohol. libretexts.orgyoutube.com These classical methods are foundational in organic synthesis for constructing such frameworks.
One of the most direct and widely used methods for synthesizing α,β-unsaturated carbonyl compounds is the aldol (B89426) condensation reaction. researchgate.net For this compound, this approach involves the cross-condensation of an aryl-substituted aldehyde with another aldehyde or ketone. The key bond disconnection is between the α- and β-carbons of the enal system.
The synthesis can be achieved through the reaction of 4-bromobenzaldehyde (B125591) with propanal in the presence of a base catalyst. evitachem.com The mechanism involves the formation of an enolate from propanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often under the reaction conditions, to yield the conjugated α,β-unsaturated aldehyde. High selectivity for the desired product can be achieved using methods like the Mannich condensation, which benefits from mild conditions and high yields. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Transformation | Reference |
| 4-Bromobenzaldehyde | Propanal | Base (e.g., NaOH, KOH), Solvent (e.g., Ethanol/Water) | Cross-Aldol Condensation & Dehydration | evitachem.com |
| 4-Bromobenzaldehyde | Propanal | Secondary Amine (Organocatalyst) | Mannich-type Condensation | nih.govmdpi.com |
This interactive table summarizes typical condensation reaction parameters.
An alternative classical strategy involves the selective oxidation of a precursor allylic alcohol, in this case, 3-(4-bromophenyl)-2-methylprop-2-en-1-ol. This method is particularly useful when the corresponding alcohol is readily accessible. The oxidation of allylic alcohols to α,β-unsaturated aldehydes is a well-established transformation that can be accomplished using a variety of reagents, which offer varying degrees of selectivity and efficiency. acs.orgrsc.org
Commonly employed oxidizing agents for this purpose include manganese dioxide (MnO₂), which is a mild and selective reagent for allylic and benzylic alcohols. Another effective method is the Jones oxidation, which uses chromic acid in acetone. organic-chemistry.org This procedure has been shown to successfully oxidize cinnamyl alcohol to cinnamaldehyde (B126680) in high yield (84%). organic-chemistry.org Modern developments have introduced catalytic systems, such as those based on palladium, platinum, or copper, which can utilize molecular oxygen or hydrogen peroxide as the terminal oxidant, offering greener and more efficient alternatives. acs.orgrsc.orgrsc.org
| Precursor | Oxidizing Agent/Catalyst | Yield (%) | Key Features | Reference |
| Allylic/Benzylic Alcohols | Jones Reagent (CrO₃/H₂SO₄) | 76-91% | Effective for allylic and benzylic alcohols without requiring expensive reagents. | organic-chemistry.org |
| Allylic Alcohols | Pt black / H₂O₂ | High | Chemoselective oxidation under organic solvent-free conditions; catalyst is recyclable. | rsc.org |
| Allylic Alcohols | Pd Cluster Catalysts / O₂ | High | Highly selective oxidation using molecular oxygen as the oxidant. | acs.org |
| Allylic/Benzylic Alcohols | Cu/TEMPO / O₂ | High | Inexpensive system using sub-mol% quantities of a Cu(I) catalyst. | rsc.org |
This interactive table compares different oxidation methods for converting allylic alcohols to α,β-unsaturated aldehydes.
Modern Catalytic Strategies for the Construction of the this compound Scaffold
Modern organic synthesis increasingly relies on transition metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are particularly powerful.
Palladium catalysis offers versatile methods for linking aryl groups to alkene scaffolds. The general mechanism for these cross-coupling reactions, such as the Suzuki and Heck reactions, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. libretexts.orgyoutube.com
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com To synthesize this compound, one could envision coupling 4-bromophenylboronic acid with a suitable electrophile, such as 3-halo-2-methylprop-2-enal.
The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. youtube.com A wide range of palladium catalysts, ligands, and bases can be employed, allowing for the optimization of reaction conditions to tolerate various functional groups. nih.govnih.gov For instance, the coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids proceeds in moderate to good yields using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base, demonstrating the feasibility of this approach on similar brominated aromatic systems. nih.govresearchgate.net
| Aryl Source | Alkene Source | Catalyst System | Base | Solvent | Reference |
| 4-Bromophenylboronic acid | 3-Halo-2-methylprop-2-enal | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | nih.govresearchgate.net |
| Aryl Carbamate/Sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene/Water | nih.gov |
| Aryl Halide | Organoboronic acid | Palladium(0) Complex | Carbonate or Hydroxide | Various | youtube.com |
This interactive table outlines typical conditions for Suzuki-Miyaura coupling reactions to form aryl-alkene bonds.
The Heck reaction provides another powerful palladium-catalyzed route for the arylation of alkenes. organic-chemistry.org This reaction typically couples an aryl or vinyl halide with an activated alkene in the presence of a base. organic-chemistry.orgyoutube.com A potential pathway to this compound could involve the reaction of a 4-bromophenyl halide (e.g., 4-bromoiodobenzene) with 2-methylprop-2-enal (methacrolein).
Alternatively, the reaction can be performed with an allylic alcohol, such as 2-methyl-2-propen-1-ol, followed by oxidation of the resulting substituted allylic alcohol. nih.gov The Heck reaction is known for its excellent trans selectivity in many cases. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. While classic conditions use catalysts like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, newer systems employ N-heterocyclic carbene (NHC) ligands or phosphine-free catalysts. organic-chemistry.orgnih.gov
| Aryl Halide | Alkene | Catalyst System | Base | Key Features | Reference |
| Aryl Halide | Allylic Alcohol | aNHC-Pd(II) complex (in situ) | Various | Selective synthesis of α,β-unsaturated aldehydes and ketones. | nih.gov |
| Aryl Bromide | Activated Alkene | Palladacycle phosphine mono-ylide | Various | High catalyst activity (TON up to 20,000 h⁻¹). | organic-chemistry.org |
| Aryl Halide | α,β-Unsaturated Spirodiketone | Pd(OAc)₂ / Amine | Tertiary Amine | Demonstrates feasibility on sterically hindered systems. | lew.ro |
This interactive table presents various Heck reaction strategies for the synthesis of substituted alkenes.
Olefin Metathesis Approaches to the α,β-Unsaturated Enal System
Olefin metathesis has become a cornerstone in modern organic synthesis for its efficiency in forming carbon-carbon double bonds. researchgate.net Cross-metathesis (CM) is particularly relevant for the synthesis of α,β-unsaturated enals like this compound. This strategy typically involves the reaction between an alkene, such as 4-bromostyrene (B1200502), and an α,β-unsaturated aldehyde derivative, like methacrolein, in the presence of a ruthenium-based catalyst.
Grubbs' catalysts, particularly the first and second-generation catalysts, are often employed for these transformations due to their functional group tolerance and high activity. qub.ac.uk The reaction mechanism involves a series of [2+2] cycloaddition and cycloreversion steps, mediated by the ruthenium alkylidene complex, which effectively "swaps" the alkylidene fragments of the two olefin partners. nih.gov
For the synthesis of the target compound, the key cross-metathesis partners would be 4-bromostyrene and methacrolein. The choice of catalyst and reaction conditions is crucial to favor the desired cross-metathesis product over undesired self-metathesis (homodimerization) of the starting olefins. qub.ac.uk Research has shown that using an excess of one olefin partner, often the more volatile or less reactive one, can drive the reaction towards the desired product. Furthermore, specialized ruthenium catalysts have been developed to enhance selectivity for Z-isomers in cross-metathesis reactions, which could be relevant for synthesizing specific geometric isomers of analogues. researchgate.net
| Olefin 1 | Olefin 2 | Catalyst | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| 1-Decene | Acrolein | Grubbs' II | >90% | Good for CM product | qub.ac.uk |
| Terminal Olefins | Acrolein Acetals | Grubbs' I | 80-90% | High for CM product | researchgate.net |
| Allylic-substituted olefins | Various | Z-selective Ru-catalyst | up to 88% | >95% Z-isomer | researchgate.net |
Copper-Catalyzed Transformations in the Synthesis of Related Aryl-Substituted Systems
Copper-catalyzed cross-coupling reactions provide a powerful alternative for constructing the aryl-C bond in systems related to this compound. While not a direct synthesis of the enal, these methods are crucial for preparing key precursors or for analogous systems where the aryl group is introduced via coupling. The presence of a bromo-substituent on the phenyl ring makes it an ideal handle for such transformations.
One of the most well-known copper-catalyzed reactions is the Sonogashira coupling, which typically uses a palladium co-catalyst to couple terminal alkynes with aryl halides. nih.gov A modified, copper-catalyzed Sonogashira-type reaction could be envisioned where an appropriate propargyl alcohol derivative is coupled with 4-bromobenzaldehyde or a related aryl halide, followed by reduction and oxidation to yield the target α,β-unsaturated enal. Recent advancements have focused on using copper catalysis alone, which is advantageous due to copper's lower cost and toxicity compared to palladium. nih.gov
Furthermore, copper-catalyzed methods are extensively used for the arylation of various nucleophiles. mdpi.com For instance, a strategy could involve the coupling of a suitable three-carbon organometallic reagent with the 4-bromophenyl moiety. Copper(I) salts are often used as catalysts, and their reactivity can be tuned with various ligands. mdpi.com These methods are particularly valuable for their functional group tolerance, allowing for the presence of sensitive groups in the substrates. organic-chemistry.org
| Aryl Halide | Coupling Partner | Catalyst System | Reaction Type | Reference |
|---|---|---|---|---|
| Aryl Iodide | Terminal Alkyne | Cu Catalyst / Diazonium Salt | Sonogashira-type Coupling | nih.gov |
| Aryl Halide | Sodium Azide | Copper(I) | Aromatic Substitution (Amination) | acs.org, nih.gov |
| Aryl Halide | Aliphatic Alcohol | CuI / LiOt-Bu | Etherification (Ullmann) | organic-chemistry.org |
Stereoselective Synthesis of this compound and its Analogues
Creating stereocenters with high fidelity is a significant challenge in organic synthesis. For analogues of this compound that possess chirality, stereoselective methods are paramount.
Enantioselective Methodologies for α,β-Unsaturated Aldehydes
The development of enantioselective methods for synthesizing α,β-unsaturated aldehydes has been an area of intense research. These strategies often rely on asymmetric catalysis to introduce chirality.
Organocatalysis: Chiral secondary amines are highly effective catalysts for the enantioselective functionalization of α,β-unsaturated aldehydes. nih.gov These amines react with the enal to form a transient dienamine intermediate, which then reacts with an electrophile. acs.org This approach has been successfully applied to the γ-alkylation of linear α,β-unsubstituted enals. acs.org
N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can catalyze Michael addition reactions to α,β-unsaturated aldehydes with high enantioselectivity. acs.org In these reactions, the NHC activates the substrate, and subsequent reaction with a nucleophile, often in the presence of an oxidant, can lead to complex chiral products. acs.org
Transition-Metal Catalysis: The combination of transition-metal catalysis and aminocatalysis offers a powerful co-catalytic system. For example, a copper catalyst can be used in conjunction with a simple chiral amine to achieve the enantioselective β-alkylation of α,β-unsaturated aldehydes, affording β-branched aldehydes with excellent enantiomeric ratios. nih.gov
| Method | Catalyst Type | Transformation | Enantiomeric Ratio (e.r.) / ee | Reference |
|---|---|---|---|---|
| Co-catalysis | Chiral Amine + Copper | β-Alkylation | up to 98:2 e.r. | nih.gov |
| NHC Catalysis | Camphor-derived Triazolium Salt | Michael Addition | Excellent ee's | acs.org |
| Dienamine Catalysis | Chiral Amine | γ-Alkylation | High enantioselectivity | acs.org |
Diastereoselective Approaches for Structural Control
When synthesizing analogues with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective methods often involve using a chiral auxiliary or a substrate with a pre-existing stereocenter to direct the formation of a new one.
One common strategy is the diastereoselective allylation of aldehydes. acs.org By using chiral allylation reagents, one can achieve high levels of stereocontrol in the addition to the carbonyl group. The stereochemical outcome is often rationalized using models like the Felkin-Anh or Zimmerman-Traxler transition states, which predict the facial selectivity of the nucleophilic attack. acs.org
For α,β-unsaturated systems, conjugate addition reactions are a powerful tool for introducing substituents in a diastereoselective manner. For example, the Michael addition of a nucleophile to a chiral α,β-unsaturated aldehyde or to an achiral aldehyde in the presence of a chiral catalyst can set the stereochemistry at the β-position relative to other centers in the molecule. beilstein-journals.org Such methods allow for the construction of highly substituted structures with precise control over their three-dimensional arrangement. beilstein-journals.orgrsc.orgrsc.org
Atom-Economic and Sustainable Synthetic Routes to this compound
Modern synthetic chemistry places a strong emphasis on sustainability and atom economy, which seeks to maximize the incorporation of atoms from the starting materials into the final product. Catalytic reactions are inherently more atom-economic and sustainable than stoichiometric processes.
The olefin metathesis approach (Section 2.2.2) is a prime example of an atom-economic reaction. In an ideal cross-metathesis reaction, the only byproduct is a small, volatile olefin (e.g., ethene), leading to high atom economy. The use of catalysts, which are effective in small quantities and can sometimes be recycled, further enhances the sustainability of this method. qub.ac.uk
Copper-catalyzed cross-coupling reactions (Section 2.2.3) also represent a step towards more sustainable synthesis compared to classical methods that may require harsh conditions or stoichiometric amounts of metals. The development of ligand-free copper-catalyzed reactions further improves their practicality and reduces waste. organic-chemistry.org
Organocatalytic methods (Section 2.3.1) are a key pillar of green chemistry. By avoiding the use of often toxic and expensive heavy metals, these processes reduce environmental impact. The catalysts are typically organic molecules that can be derived from natural sources and are often more stable and easier to handle than their organometallic counterparts. nih.govacs.org
Reactivity and Mechanistic Investigations of 3 4 Bromophenyl 2 Methylprop 2 Enal
Reactions at the α,β-Unsaturated Aldehyde Moiety of 3-(4-Bromophenyl)-2-methylprop-2-enal
The reactivity of this compound is primarily centered around the conjugated system of the α,β-unsaturated aldehyde. This system presents two main electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond. Nucleophiles can attack either at the carbonyl carbon in a 1,2-addition or at the β-carbon in a 1,4- or conjugate addition, leading to different product types. The specific reaction pathway is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the presence of catalysts. fiveable.melibretexts.org
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition to the carbonyl group of α,β-unsaturated aldehydes like this compound is known as a 1,2-addition. rsc.org This pathway is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents, under kinetic control. The reaction involves the direct attack of the nucleophile on the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate, which upon protonation, yields an allylic alcohol. rsc.orglibretexts.org
For aldehydes, the 1,2-addition pathway is often preferred over conjugate addition due to the lower steric hindrance around the carbonyl carbon compared to ketones. rsc.org However, the choice of reagent and reaction conditions can steer the reaction towards either 1,2- or 1,4-addition. rsc.org
Table 1: Theoretical 1,2-Nucleophilic Addition to this compound
| Nucleophile (Nu) | Reagent Example | Product |
|---|---|---|
| Hydride | NaBH₄ | 3-(4-Bromophenyl)-2-methylprop-2-en-1-ol |
| Alkyl | CH₃MgBr | 1-(4-Bromophenyl)-2-methylbut-1-en-3-ol |
This table is illustrative of expected products based on general principles of 1,2-nucleophilic addition.
Conjugate (Michael) Additions to the α,β-Double Bond
Conjugate addition, or Michael addition, involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. libretexts.orgpressbooks.pub This 1,4-addition pathway is typically favored by "soft" nucleophiles, such as enolates, amines, thiols, and organocuprates. fiveable.mepressbooks.pub The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the final saturated carbonyl compound. fiveable.melibretexts.org The carbonyl group is crucial for this reaction as it activates the C=C double bond for nucleophilic attack. libretexts.org
A modern and powerful strategy for functionalization of α,β-unsaturated aldehydes is through dienamine catalysis. nih.govscispace.com In this approach, a chiral secondary amine catalyst reacts with this compound to form a dienamine intermediate. This intermediate raises the energy of the Highest Occupied Molecular Orbital (HOMO), activating the molecule for a nucleophilic attack at the γ-position. nih.govscispace.com This strategy allows for enantioselective carbon-carbon bond formation at a position remote from the initial carbonyl group. pnas.orgd-nb.info
The reaction is initiated by the condensation of the enal with a chiral secondary amine catalyst, forming the dienamine. scispace.com This dienamine then acts as the nucleophile, attacking an electrophile. Subsequent hydrolysis releases the catalyst and yields the functionalized product. This method has been successfully applied in various asymmetric vinylogous Michael additions. pnas.orgd-nb.info
Table 2: Representative Organocatalytic Michael Addition with Dienamine Activation
| Electrophile | Catalyst | Product Type |
|---|---|---|
| Nitroalkene | Chiral Secondary Amine (e.g., diarylprolinol silyl ether) | γ-Substituted aldehyde |
| Isatin | Chiral Secondary Amine | γ-Aldol adduct |
This table illustrates the types of products expected from the dienamine-catalyzed reaction of this compound with various electrophiles.
Metal catalysts are widely employed to facilitate conjugate additions to α,β-unsaturated carbonyl compounds, offering high yields and selectivities. Organocuprates (Gilman reagents), for instance, are particularly effective for the 1,4-addition of alkyl and aryl groups. libretexts.org Other metal-based systems, such as copper-catalyzed additions of dialkylzinc reagents or Grignard reagents, have also proven highly effective. libretexts.orgnih.gov These reactions often utilize chiral ligands to induce enantioselectivity, making them valuable tools in asymmetric synthesis. libretexts.orgrsc.org
The mechanism is thought to involve the formation of a metal-enolate intermediate, which is then protonated to give the final product. The choice of metal, ligand, and reaction conditions can be fine-tuned to achieve the desired outcome. libretexts.org
Table 3: Examples of Metal-Catalyzed Conjugate Additions
| Reagent | Catalyst System | Product Type |
|---|---|---|
| (CH₃)₂CuLi | - | 3-(4-Bromophenyl)-2-methylpentanal |
| Et₂Zn | Cu(OTf)₂ / Chiral Phosphoramidite | Chiral 3-(4-Bromophenyl)-2-methylhexanal |
This table provides expected outcomes for metal-catalyzed conjugate additions to this compound.
Cycloaddition Reactions Involving the Enal System
The conjugated π-system of this compound can participate in cycloaddition reactions, where it acts as a 2π-electron component. These reactions are powerful methods for constructing cyclic structures with high stereocontrol.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, this compound serves as the dienophile. The electron-withdrawing aldehyde group activates the C=C double bond, making it more electrophilic and reactive towards electron-rich dienes. masterorganicchemistry.comyoutube.com
The reaction is typically concerted and proceeds through a cyclic transition state. wikipedia.org The stereochemistry of the reaction is highly predictable. For example, the reaction often favors the endo product due to secondary orbital interactions in the transition state, a principle known as the Endo Rule. youtube.com The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile.
Table 4: Illustrative Diels-Alder Reaction
| Diene | Expected Major Product (Regio- and Stereoisomer) |
|---|---|
| 1,3-Butadiene | 4-(4-Bromophenyl)-3-methylcyclohex-3-enecarbaldehyde |
| Cyclopentadiene | 2-(4-Bromophenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde (endo isomer) |
This table shows the expected products from the Diels-Alder reaction of this compound with various dienes.
[3+2] Cycloadditions and Other Pericyclic Processes
The electron-deficient alkene in this compound makes it an excellent substrate for cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles. chemrxiv.orgchemrxiv.orgresearchgate.net These reactions are powerful methods for constructing five-membered heterocyclic rings in a highly regio- and diastereoselective manner. The α,β-unsaturated aldehyde acts as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, nitrile oxides, and azomethine ylides to yield complex heterocyclic structures. chemrxiv.orgnih.gov
The regioselectivity of these cycloadditions is governed by the electronic properties of the reacting species. The electron-withdrawing nature of the aldehyde group polarizes the double bond, making the β-carbon the primary site for nucleophilic attack by the dipole.
Table 1: Representative [3+2] Cycloaddition Reactions
| 1,3-Dipole | Dipole Structure | Resulting Heterocycle | Product Structure |
|---|---|---|---|
| Benzonitrile oxide | C₆H₅CNO | Isoxazoline (B3343090) | |
| N-Benzylidenemethanamine N-oxide (Nitron) | C₆H₅CH=N(O)CH₃ | Isoxazolidine |
Beyond [3+2] cycloadditions, the alkene can participate in other pericyclic reactions, such as Diels-Alder [4+2] cycloadditions, where it acts as a dienophile, or ene reactions. msu.edu These transformations further underscore the versatility of the propenal scaffold in synthetic chemistry.
Oxidation and Reduction Transformations of the Aldehyde and Alkene Functions
The presence of both an aldehyde and a conjugated alkene allows for a range of selective oxidation and reduction reactions. The challenge and synthetic utility lie in controlling the chemoselectivity of these transformations.
Reduction: The reduction of α,β-unsaturated aldehydes like this compound can yield three different products: an allylic alcohol, a saturated aldehyde, or a saturated alcohol. The outcome is highly dependent on the choice of reducing agent and reaction conditions.
1,2-Reduction (Carbonyl Reduction): Reagents like sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the aldehyde to an alcohol, preserving the carbon-carbon double bond to form (E)-3-(4-bromophenyl)-2-methylprop-2-en-1-ol. organic-chemistry.org
1,4-Reduction (Conjugate Reduction): Catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) or hydride reagents like copper hydride can selectively reduce the alkene, yielding the saturated aldehyde, 3-(4-bromophenyl)-2-methylpropanal. nih.govorganic-chemistry.orgmdpi.com
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions, will typically reduce both the aldehyde and the alkene to produce 3-(4-bromophenyl)-2-methylpropan-1-ol. researchgate.net
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂) to yield (E)-3-(4-bromophenyl)-2-methylprop-2-enoic acid. Care must be taken to avoid oxidative cleavage of the double bond.
Table 2: Selective Reduction and Oxidation Reactions
| Reaction Type | Reagent/Catalyst | Major Product |
|---|---|---|
| 1,2-Reduction | NaBH₄, CeCl₃ | (E)-3-(4-Bromophenyl)-2-methylprop-2-en-1-ol |
| 1,4-Reduction | L-selectride or CuH catalysis | 3-(4-Bromophenyl)-2-methylpropanal |
| Full Reduction | LiAlH₄ or H₂/Pd-C | 3-(4-Bromophenyl)-2-methylpropan-1-ol |
Transformations Involving the 4-Bromophenyl Group of this compound
Transition Metal-Catalyzed Cross-Coupling Reactions Beyond Synthesis
The aryl bromide moiety is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. ucsb.eduacs.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base connects two aromatic rings or attaches a vinyl group, respectively. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com This is a robust method for synthesizing biaryl compounds.
Heck-Mizoroki Reaction: Coupling with an alkene, catalyzed by palladium, forms a new carbon-carbon bond at the site of the bromine, typically yielding a stilbene-like derivative with high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.com
Sonogashira Coupling: The reaction with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, is a highly effective method for synthesizing aryl-alkynes. ucsb.eduwikipedia.orgorganic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.
Table 3: Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | |
| Heck-Mizoroki | Pd(OAc)₂, PPh₃, Base | ||
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Base |
Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring
The bromophenyl ring can undergo further functionalization via electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring: the bromo group and the 2-methylprop-2-enal group. libretexts.orglibretexts.orglumenlearning.comunizin.org
Directing Effects: The bromine atom is a deactivating but ortho-, para-directing group due to a combination of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The 2-methylprop-2-enal substituent is a deactivating, meta-directing group because the electron-withdrawing aldehyde group pulls electron density out of the ring via resonance.
When both groups are present, their effects are combined. The positions ortho to the bromine atom are the most likely sites for substitution by an incoming electrophile, as these positions are least deactivated. libretexts.orgnih.gov For example, nitration with nitric acid and sulfuric acid would be expected to primarily yield 3-(2-bromo-5-nitrophenyl)-2-methylprop-2-enal.
Table 4: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(2-Bromo-5-nitrophenyl)-2-methylprop-2-enal |
| Bromination | Br₂, FeBr₃ | 3-(2,4-Dibromophenyl)-2-methylprop-2-enal |
Cascade and Tandem Reactions Utilizing the Multifunctionality of this compound
The diverse functional groups within this compound make it an ideal substrate for cascade (or tandem) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org These processes offer significant advantages in terms of efficiency and atom economy.
A potential cascade could be initiated by a conjugate addition of a nucleophile to the α,β-unsaturated system. libretexts.orglibretexts.org The resulting enolate could then participate in an intramolecular reaction. For example, a nucleophile with a tethered aryl group could undergo a Michael addition, followed by an intramolecular Heck reaction, leading to the rapid assembly of a complex polycyclic structure.
Alternatively, a tandem reaction could involve a cross-coupling reaction on the aryl bromide followed by a cyclization involving the propenal moiety. For instance, a Suzuki coupling to introduce an ortho-amino group could be followed by an acid-catalyzed intramolecular cyclization to form a quinoline (B57606) derivative.
Investigations into Reaction Regioselectivity and Stereoselectivity
The study of regioselectivity and stereoselectivity is crucial for controlling the outcome of reactions involving this compound.
Regioselectivity: This refers to the preference for one direction of bond making or breaking over another.
Electrophilic Aromatic Substitution: As discussed, the directing effects of the existing substituents control the position (ortho, meta, or para) of the incoming electrophile. nih.gov
Cycloadditions: The orientation of the 1,3-dipole relative to the α,β-unsaturated aldehyde is governed by frontier molecular orbital interactions, leading to a specific constitutional isomer.
Nucleophilic Addition: Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition), and the regioselectivity is dependent on the nature of the nucleophile (hard vs. soft) and the reaction conditions. libretexts.orglibretexts.orgyoutube.com
Stereoselectivity: This describes the preferential formation of one stereoisomer over another.
Reduction Reactions: The reduction of the carbonyl group creates a new stereocenter if the alkene is also reduced. Asymmetric reducing agents or catalysts can be employed to favor the formation of one enantiomer over the other. lew.ro Similarly, asymmetric conjugate reduction can establish a stereocenter at the α- or β-position. nih.gov
Cycloadditions: The approach of the 1,3-dipole to the face of the alkene can be controlled, leading to specific diastereomers. The use of chiral catalysts can render these reactions enantioselective. acs.org
Derivatization and Advanced Functionalization of 3 4 Bromophenyl 2 Methylprop 2 Enal
Preparation of Complex Molecular Scaffolds from 3-(4-Bromophenyl)-2-methylprop-2-enal
The unique chemical functionalities of this compound make it an ideal starting material for the construction of intricate molecular scaffolds. The presence of both an electrophilic aldehyde carbon and a β-carbon susceptible to nucleophilic attack, combined with the potential for cross-coupling reactions at the bromo-position, opens avenues for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One key strategy involves the use of multicomponent reactions. For instance, the aldehyde can react with a primary amine and an isocyanide in a Passerini-type reaction to introduce three new substituents in a single step. Subsequent intramolecular reactions, such as a Heck reaction utilizing the bromophenyl group, can then be employed to forge complex polycyclic systems.
Furthermore, the α,β-unsaturated system is a prime candidate for cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene can rapidly generate a six-membered ring, introducing significant stereochemical complexity. The resulting adduct, still bearing the bromophenyl and methyl groups, can be further elaborated.
Below is a table summarizing potential reactions for scaffold generation:
| Reaction Type | Reagents/Conditions | Resulting Scaffold Feature |
| Passerini Reaction | Primary amine, Isocyanide | Highly substituted acyclic scaffold |
| Intramolecular Heck Reaction | Pd catalyst, Base | Polycyclic aromatic hydrocarbon |
| Diels-Alder Reaction | Electron-rich diene, Heat or Lewis acid | Substituted cyclohexene (B86901) ring |
| Michael Addition/Aldol (B89426) Condensation | Active methylene (B1212753) compound, Base | Functionalized carbocycle |
Synthetic Pathways to Polyfunctionalized Aromatic and Heterocyclic Systems
The structure of this compound is pre-disposed for the synthesis of a wide array of polyfunctionalized aromatic and heterocyclic compounds. The aldehyde functionality is a common precursor for the formation of various heterocycles.
For the synthesis of heterocyclic systems, condensation reactions are particularly useful. Reaction with hydrazine (B178648) or its derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, condensation with amidines or guanidines can produce pyrimidines. The resulting heterocyclic rings are further decorated with the 4-bromophenyl and methyl groups, providing handles for additional functionalization.
The bromophenyl moiety is a key feature for the synthesis of polyfunctionalized aromatic systems. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at the 4-position of the phenyl ring.
A representative synthetic pathway to a polyfunctionalized quinoline (B57606) is outlined below:
Condensation: Reaction of this compound with an aniline (B41778) derivative under acidic conditions to form a Schiff base.
Cyclization: An acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline.
Oxidation: Aromatization of the dihydroquinoline to the corresponding quinoline.
Cross-Coupling: A Suzuki coupling reaction on the bromo-substituted quinoline to introduce a new aryl group.
Design and Synthesis of Ligands or Catalysts Utilizing the this compound Framework
The rigid framework and the presence of potential coordinating atoms make derivatives of this compound attractive candidates for the design of novel ligands and catalysts. The nitrogen-containing heterocycles synthesized from this precursor are of particular interest.
For example, the synthesis of bidentate or tridentate ligands can be achieved by first converting the aldehyde to a pyridine (B92270) or pyrimidine (B1678525) ring, and then introducing additional coordinating groups. The bromophenyl group can be functionalized via a cross-coupling reaction to introduce a phosphine (B1218219) or another coordinating moiety, leading to a pincer-type ligand.
These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the aromatic rings, which in turn can influence the catalyst's activity and selectivity.
The following table presents a conceptual design for a palladium catalyst derived from the target compound:
| Ligand Synthesis Step | Description | Metal Complexation |
| 1. Pyridine formation | Condensation of this compound with an amino-crotonate. | Reaction of the synthesized ligand with a palladium(II) salt. |
| 2. Introduction of a second coordinating atom | Conversion of the bromo-group to a diphenylphosphine (B32561) group via lithiation and reaction with chlorodiphenylphosphine. | The resulting palladium complex can be evaluated for catalytic activity in cross-coupling reactions. |
Development of Libraries of Novel Derivatives for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov The multiple reactive sites of this compound make it an excellent starting point for the construction of such libraries.
A DOS strategy can be envisioned where the core scaffold of this compound is systematically modified at its three main points of reactivity: the aldehyde, the double bond, and the bromophenyl group.
A hypothetical library build-up could proceed as follows:
Scaffold A (Aldehyde modification): A set of primary and secondary amines are reacted with the aldehyde to generate a library of imines and enamines.
Scaffold B (Double bond modification): A collection of nucleophiles (e.g., thiols, amines, carbanions) are used in Michael additions to the α,β-unsaturated system.
Scaffold C (Bromophenyl modification): A diverse set of boronic acids are coupled to the bromophenyl group using a high-throughput Suzuki coupling protocol.
These initial libraries can then be further diversified by combining the modifications. For example, a member of the imine library (Scaffold A) could undergo a Suzuki coupling (Scaffold C modification) to create a more complex and diverse set of molecules. This approach allows for the rapid exploration of a large chemical space starting from a single, readily available precursor.
Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical/safety
Role as a Key Intermediate in the Synthesis of Complex Natural Products and Analogues
While specific examples of the use of 3-(4-Bromophenyl)-2-methylprop-2-enal in the total synthesis of natural products are not extensively documented in publicly available literature, its structure contains key functional groups that are highly valuable in the construction of complex molecular scaffolds. mdpi.comnih.gov α,β-Unsaturated aldehydes are well-established as versatile building blocks in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. mdpi.comnih.gov
The reactivity of this compound is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon of the unsaturated system. youtube.comwikipedia.org This dual reactivity allows for:
Nucleophilic addition to the aldehyde, enabling chain extension or the introduction of new functional groups.
Conjugate addition (Michael addition) at the β-position, a powerful tool for forming carbon-carbon or carbon-heteroatom bonds. youtube.com
Diels-Alder reactions , where the activated double bond can act as a dienophile, leading to the formation of cyclic systems. wikipedia.org
A hypothetical synthetic pathway towards a complex molecular core could involve a tandem reaction sequence. For instance, a Michael addition of a suitable nucleophile to the β-position of this compound could be followed by an intramolecular aldol (B89426) condensation, a strategy commonly used to build polycyclic systems found in many natural products.
Furthermore, the bromine atom on the phenyl ring serves as a crucial handle for late-stage functionalization. nih.gov Through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, complex fragments can be appended to the aromatic ring. This allows for the synthesis of a diverse library of analogues of a natural product, where the 4-bromophenyl group is systematically modified to explore structure-activity relationships.
Utilization in the Preparation of Agrochemical Precursors
The synthesis of agrochemicals, such as fungicides and pesticides, often involves the construction of heterocyclic compounds. The functional groups present in this compound make it an ideal starting material for the synthesis of various heterocyclic precursors. For example, the condensation of the aldehyde with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, can lead to the formation of pyrazoline or isoxazoline (B3343090) rings, respectively. These five-membered heterocyclic cores are prevalent in a variety of commercial agrochemicals. nih.gov
Development of Monomers for Advanced Polymer and Material Synthesis
The α,β-unsaturated nature of this compound makes it a candidate for polymerization. wikipedia.org The carbon-carbon double bond can potentially undergo polymerization through various mechanisms, including free-radical or anionic polymerization, to yield a polymer backbone with pendant 4-bromophenyl and aldehyde groups.
These functional pendants offer numerous possibilities for post-polymerization modification. The aldehyde groups could be used to cross-link the polymer chains, enhancing the material's thermal and mechanical stability. Alternatively, they could be reacted with other molecules to introduce new functionalities along the polymer backbone. The bromine atoms on the phenyl rings could be leveraged for grafting other polymer chains or for introducing specific functional groups via cross-coupling reactions, leading to the creation of advanced materials with tailored properties.
While direct polymerization of this specific monomer is not widely reported, the general principles of polymer chemistry suggest its potential utility in creating functional polymers for a range of applications in materials science.
Building Block for Photoactive or Electroactive Organic Materials
The conjugated system in this compound, which extends from the carbonyl group across the double bond to the phenyl ring, is a chromophore that can absorb ultraviolet light. This inherent photoactivity can be exploited in the design of more complex photoactive materials.
The true potential of this compound in materials science lies in the ability to extend this conjugation through chemical reactions at both the aldehyde and the bromo-functionalized ring. For example, Knoevenagel condensation at the aldehyde group with a suitable methylene-activated compound can elongate the conjugated π-system, shifting the absorption and potential emission of light towards the visible spectrum.
Simultaneously, the bromine atom can be used as a reactive site for palladium-catalyzed cross-coupling reactions to link the molecule to other aromatic or heteroaromatic systems. beilstein-journals.org This strategy is a cornerstone in the construction of organic semiconductors, dyes, and other electroactive materials. By combining these synthetic transformations, this compound can serve as a versatile building block for creating novel organic materials with tailored photophysical and electronic properties for applications in fields such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Advanced Spectroscopic and Analytical Approaches for Mechanistic and Structural Elucidation of 3 4 Bromophenyl 2 Methylprop 2 Enal Transformations Focus on Mechanistic Insights, Not Basic Identification
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
In situ spectroscopy is a powerful tool for gaining mechanistic insights into chemical reactions by monitoring the reaction mixture directly as it proceeds, without the need for sampling and quenching. irdg.org This allows for the observation of short-lived intermediates and the collection of kinetic data under actual reaction conditions.
Time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for the direct observation and structural characterization of reaction intermediates in solution. While direct time-resolved NMR studies on 3-(4-bromophenyl)-2-methylprop-2-enal are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous α,β-unsaturated systems and related reactions. researchgate.netnih.gov
In a typical application, such as a conjugate addition to this compound, time-resolved ¹H NMR could be employed to monitor the disappearance of the aldehydic proton signal (around 9.5-10.0 ppm) and the vinyl proton signal, along with the simultaneous appearance of new signals corresponding to the enolate intermediate and the final saturated aldehyde product. pressbooks.publibretexts.org For instance, in the conjugate addition of a nucleophile, the formation of a transient enolate intermediate could be detected by the appearance of characteristic upfield-shifted signals for the α- and β-protons. pressbooks.pub The evolution of these signals over time provides direct evidence for the reaction pathway and the lifetime of intermediates. Furthermore, two-dimensional NMR techniques like COSY, applied at different reaction time points, can establish the connectivity of protons in newly formed species, confirming their structure. researchgate.net
Hypothetical Time-Resolved ¹H NMR Data for a Conjugate Addition to this compound
| Time (min) | δ (ppm) of Aldehyde Proton | δ (ppm) of Vinyl Proton | δ (ppm) of Enolate Intermediate | δ (ppm) of Product α-Proton |
|---|---|---|---|---|
| 0 | 9.65 | 7.50 | - | - |
| 5 | 9.00 | 7.00 | 5.50 | 2.80 |
| 15 | 7.50 | 5.80 | 5.45 | 2.81 |
| 30 | 4.00 | 3.00 | 5.40 | 2.82 |
Advanced vibrational spectroscopy, including in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers real-time monitoring of changes in functional groups during the transformations of this compound. irdg.orgmt.com These techniques are complementary; IR spectroscopy is sensitive to changes in dipole moment, making it ideal for tracking polar functional groups like the carbonyl (C=O) group, while Raman spectroscopy is sensitive to changes in polarizability, excelling at monitoring non-polar bonds like C=C and C-Br. mt.comnih.gov
For a reaction involving the aldehyde group of this compound, such as a reduction or an aldol (B89426) reaction, in situ FTIR would show a decrease in the intensity of the characteristic C=O stretching vibration (typically around 1680-1700 cm⁻¹ for an α,β-unsaturated aldehyde). acs.org Simultaneously, the formation of a new functional group, such as a hydroxyl group in a reduction (broad band around 3200-3600 cm⁻¹), would be observed.
In situ Raman spectroscopy is particularly useful for monitoring the C=C double bond (around 1620-1640 cm⁻¹) and the C-Br bond. researchgate.netmdpi.com In a conjugate addition reaction, the disappearance of the C=C stretching band would provide kinetic data on the reaction progress. pressbooks.pub The ability to use fiber optic probes allows these techniques to be implemented in a variety of reaction vessels and conditions, including high-pressure or high-temperature environments. irdg.org
Illustrative Vibrational Frequency Changes in a Reaction of this compound
| Functional Group | Typical Wavenumber (cm⁻¹) | Change During Conjugate Addition |
|---|---|---|
| C=O Stretch (IR) | ~1690 | Intensity decreases |
| C=C Stretch (Raman) | ~1630 | Intensity decreases significantly |
| C-Br Stretch (Raman) | ~500-600 | Remains relatively stable |
| C-H (aldehyde) | ~2720, ~2820 | Intensity decreases |
UV-Vis spectroscopy is a powerful method for studying the kinetics of reactions involving chromophoric species like this compound. ntnu.no The extended conjugation in this molecule, involving the phenyl ring, the double bond, and the carbonyl group, results in a strong UV absorption band. mdpi.comeurjchem.com
During a reaction that alters this conjugated system, such as a conjugate addition which saturates the C=C double bond, the UV-Vis spectrum will exhibit a significant change. pressbooks.publibretexts.org Typically, the λ_max (wavelength of maximum absorbance) will shift to a shorter wavelength (a hypsochromic or blue shift) as the extent of conjugation is reduced. By monitoring the change in absorbance at the λ_max of the starting material over time, the reaction rate can be determined. researchgate.net
Kinetic data obtained from UV-Vis spectroscopy can be used to derive rate laws and activation parameters (by performing the reaction at different temperatures), providing deep mechanistic insights. ntnu.no For instance, if the reaction is believed to proceed through a pre-equilibrium step, this can often be detected by analyzing the kinetic data under different reactant concentrations.
Example of UV-Vis Data for a Reaction of this compound
| Reactant/Product | λ_max (nm) | Molar Absorptivity (ε) | Observation |
|---|---|---|---|
| This compound | ~310-330 | High | Absorbance decreases over time |
Chiral Analytical Methods for Enantiomeric and Diastereomeric Excess Determination
In asymmetric transformations of this compound, determining the stereochemical outcome is crucial. Chiral analytical methods are employed to separate and quantify the different stereoisomers produced, allowing for the calculation of enantiomeric excess (ee) and diastereomeric excess (de).
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for determining the enantiomeric and diastereomeric excess of chiral products derived from this compound. lookchem.comnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times and thus their separation. gcms.czsigmaaldrich.com
For the analysis of a chiral product, for example, a β-chiral aldehyde resulting from an asymmetric conjugate addition to this compound, a suitable chiral column would be selected. researchgate.nettsijournals.com The choice of column (e.g., based on cyclodextrins, polysaccharides, or Pirkle-type phases) and the mobile/stationary phase conditions are critical for achieving baseline separation of the enantiomers. hplc.eu Once separated, the area under each enantiomer's peak is integrated, and the enantiomeric excess is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
In some cases, the product may need to be derivatized to improve its volatility for GC analysis or to enhance its interaction with the CSP for HPLC. lookchem.com For example, an aldehyde product could be reduced to the corresponding alcohol or oxidized to the carboxylic acid before chiral analysis.
Representative Chiral HPLC Data for a Hypothetical Chiral Product
| Enantiomer | Retention Time (min) | Peak Area |
|---|---|---|
| (R)-enantiomer | 12.5 | 95000 |
From this data, the enantiomeric excess would be calculated as: ee = [|95000 - 5000| / (95000 + 5000)] x 100 = 90%.
High-Resolution Mass Spectrometry for Reaction Product and Intermediate Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of reaction products and the detection of transient intermediates in the transformations of this compound. rsc.orgnih.gov HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an ion. researchgate.net
When analyzing a reaction mixture, HRMS coupled with a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can detect protonated or adducted molecules of the starting material, products, and any stable or semi-stable intermediates. nih.govacs.org The high mass accuracy allows for the differentiation between species with very similar nominal masses. For example, in an organocatalytic reaction, HRMS can be used to identify key catalytic intermediates, such as iminium or enamine ions, by detecting their exact mass in the reaction solution. researchgate.net The presence of the bromine atom in this compound provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which serves as a clear signature in the mass spectrum, aiding in the identification of bromine-containing species. researchgate.net
Table of Expected HRMS Data for Key Species
| Compound Name | Chemical Formula | Expected [M+H]⁺ (m/z) for ⁷⁹Br | Expected [M+H]⁺ (m/z) for ⁸¹Br |
|---|---|---|---|
| This compound | C₁₀H₉BrO | 224.9864 | 226.9843 |
| Product of reduction (alcohol) | C₁₀H₁₁BrO | 227.0021 | 229.0000 |
Future Perspectives and Emerging Research Avenues for 3 4 Bromophenyl 2 Methylprop 2 Enal Chemistry
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, scalability, and process control. For the synthesis and transformation of 3-(4-bromophenyl)-2-methylprop-2-enal, flow chemistry represents a major avenue for future development.
Table 1: Illustrative Comparison of Batch vs. Continuous Flow Synthesis for a Representative α,β-Unsaturated Aldehyde
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 4–24 hours | 5–20 minutes beilstein-journals.org |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Safety | Higher risk with exotherms | Enhanced safety, small volumes |
| Scalability | Difficult, requires re-optimization | Straightforward, linear scaling |
| Productivity | Lower space-time yield | High space-time yield mdpi.com |
| Purification | Often requires column chromatography | Can be integrated with in-line purification beilstein-journals.org |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are rapidly emerging as powerful tools for sustainable chemistry, utilizing light or electrical energy to drive chemical reactions under mild conditions. The functional handles on this compound—the aryl bromide and the unsaturated aldehyde—are prime targets for these technologies.
The aryl bromide moiety can be activated under photoredox catalysis for a variety of cross-coupling reactions. For example, combining nickel catalysis with a photocatalyst like tetrabutylammonium (B224687) decatungstate (TBADT) enables the efficient acylation of aryl halides with aldehydes. bohrium.com This strategy could be adapted to couple this compound with other aldehydes or to functionalize its own aldehyde group.
Electrocatalysis offers an alternative, cofactor-free method for driving redox reactions. Electrocatalytic oxidation of the aldehyde group presents a green alternative to traditional chemical oxidants. rsc.org Conversely, the α,β-unsaturated system can be targeted for selective reduction. Bio-electrocatalytic systems, which pair enzymes with electrodes, can use electrical current to regenerate cofactors, enabling sustainable asymmetric hydrogenations of alkenes. nih.gov This could be applied to selectively reduce the carbon-carbon double bond of this compound to produce chiral saturated aldehydes.
Bio-Inspired Catalysis for Selective Transformations
Nature’s catalysts, enzymes, offer unparalleled selectivity and efficiency under mild, aqueous conditions. Applying biocatalysis and bio-inspired catalytic systems to this compound holds immense promise for creating high-value, chiral molecules.
Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are highly effective for the asymmetric reduction of activated alkenes, such as α,β-unsaturated aldehydes. rsc.org These enzymes can reduce the C=C double bond of this compound with high stereoselectivity, yielding the corresponding chiral saturated aldehyde, a valuable synthetic intermediate. rsc.orgrsc.org The use of immobilized enzymes in micro-aqueous organic solvents can enhance stability, allow for catalyst recycling, and simplify product isolation. bohrium.comresearchgate.net
Beyond enzymatic catalysis, the development of bio-inspired small molecule catalysts or metal-organic frameworks (MOFs) that mimic enzyme active sites is a burgeoning field. acs.org These systems can be designed to perform specific transformations, such as enantioselective Diels-Alder or Michael addition reactions, on the unsaturated aldehyde scaffold. researchgate.net For instance, chiral phosphoric acid catalysts have been designed for enantioselective reactions on similar acrolein substrates, a strategy that could be adapted for the target molecule. researchgate.net
Table 2: Representative Substrate Scope for Ene-Reductase Catalyzed Reduction of Activated Alkenes
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |
| 2-Cyclohexen-1-one | TOYE | (R)-Cyclohexanone | >99% |
| 2-Methyl-2-cyclohexen-1-one | TOYE | (R)-2-Methylcyclohexanone | 99% nih.gov |
| Ketoisophorone | TOYE | (R)-Levodione | 96% nih.gov |
| 2-Methyl-2-pentenal | PETNR | (S)-2-Methylpentanal | 59% nih.gov |
Machine Learning and AI in Reaction Design and Optimization
The complexity of modern chemical synthesis demands tools that can navigate vast experimental spaces efficiently. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable for predicting reaction outcomes, optimizing conditions, and even designing novel synthetic routes. beilstein-journals.orgresearchgate.net
For a molecule like this compound, ML algorithms can be trained on existing reaction data for similar compounds to predict optimal conditions for a desired transformation, minimizing the number of experiments needed. bohrium.comresearchgate.net Bayesian optimization, for example, can intelligently explore a wide range of parameters (catalyst, solvent, temperature, base) to quickly identify high-yield conditions. bohrium.com
Development of Novel Derivatization Strategies for Unexplored Applications
The structural motifs of this compound serve as versatile handles for the synthesis of a wide array of new chemical entities with potentially novel applications. Future research will focus on leveraging these features to access unexplored chemical space.
The α,β-unsaturated aldehyde is a classic Michael acceptor and can participate in a variety of conjugate addition reactions. It is also a key component in multicomponent reactions and cycloadditions (e.g., Diels-Alder reactions) to build complex heterocyclic scaffolds. researchgate.netorganic-chemistry.org The aryl bromide provides a site for numerous transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. Palladium-catalyzed direct acylation reactions, for instance, offer a one-step method to form ketones from aryl bromides and aldehydes. liv.ac.uk
Analogs of cinnamaldehyde (B126680), a structurally related compound, exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govresearchgate.netnih.gov This suggests that novel derivatives of this compound could be valuable leads in medicinal chemistry and agrochemistry. Future work should focus on creating libraries of derivatives through these advanced synthetic methods and screening them for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
